
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate
Overview
Description
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a chloro, cyano, and methoxy group attached to a phenyl ring, along with a butyrate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-cyano-6-methoxyphenyl) butanoate typically involves the esterification of 2-chloro-4-cyano-6-methoxyphenol with butyric acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl butyrates.
Hydrolysis: 2-chloro-4-cyano-6-methoxyphenol and butyric acid.
Reduction: 2-chloro-4-amino-6-methoxyphenyl butyrate.
Scientific Research Applications
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyano-6-methoxyphenyl) butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like cyano and methoxy can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-cyano-6-methoxyphenol: Lacks the butyrate ester group.
2-chloro-4-cyano-6-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester.
2-chloro-4-cyano-6-methoxybenzaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butyrate ester group differentiates it from other similar compounds and may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-3-4-11(15)17-12-9(13)5-8(7-14)6-10(12)16-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJYTYMJVMOFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Cl)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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